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Compound of Interest

Compound Name:
2-Amino-5-bromo-4-methyl-3-

nitropyridine

CAS No.: 100367-40-6

Cat. No.: B137594

Get Quote

Executive Summary
This application note details the regioselective synthesis of 2-amino-5-bromo-4-methyl-3-
nitropyridine from commercially available 2-amino-4-methylpyridine. This scaffold is a critical

intermediate in the development of kinase inhibitors (e.g., PI3K, HSP90) and other heterocyclic

pharmaceutical agents.[1]

The synthesis presents a classic regiochemical challenge: directing electrophilic substitution on

a pyridine ring containing both activating (amino, methyl) and deactivating (ring nitrogen)

elements. This protocol utilizes a "Block-then-Direct" strategy, where the highly reactive C5

position is first occluded via bromination to force the subsequent nitro group into the sterically

crowded but electronically activated C3 position.
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Parameter Specification

Overall Yield 45% – 55% (over 2 steps)

Purity (HPLC) >98% (area)

Key Impurity 2-amino-3,5-dibromo-4-methylpyridine (<1.0%)

Scale Scalable from gram to kilogram batches

Retrosynthetic Analysis & Strategy
The strategic logic relies on the relative directing power of substituents. The amino group (

) at C2 is the strongest ortho/para director.

Direct Nitration Risk: Nitration of the starting material (2-AMP) typically yields a mixture of 3-

nitro and 5-nitro isomers, with the 5-nitro often predominating due to steric relief.

Bromination First (Selected Route): Bromination with N-Bromosuccinimide (NBS) proceeds

with high regioselectivity to the C5 position (para to the amine).

Forced Nitration: With C5 blocked by bromine, the subsequent nitration is forced to occur at

C3 (ortho to the amine), despite the steric bulk of the adjacent C4-methyl group.

Target:
2-Amino-5-bromo-4-methyl-3-nitropyridine

Intermediate:
2-Amino-5-bromo-4-methylpyridine

Nitration (HNO3/H2SO4)
Forces substitution at C3Start:

2-Amino-4-methylpyridine

Bromination (NBS)
Blocks C5 position

Click to download full resolution via product page

Figure 1: Retrosynthetic logic demonstrating the "Block-then-Direct" strategy.

Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 2-amino-5-bromo-4-methylpyridine.[2]
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Substrate: 2-Amino-4-methylpyridine (1.0 eq)

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Quench: Deionized Water

Protocol
Dissolution: Charge a reaction vessel with 2-amino-4-methylpyridine (e.g., 30.0 g, 277 mmol)

and DMF (150 mL, 5 vol). Stir until a clear solution is obtained.

Cooling: Cool the solution to 0–5°C using an ice/water bath.

Addition: Dissolve NBS (51.9 g, 291 mmol) in DMF (100 mL) and add dropwise to the

reaction mixture over 45–60 minutes.

Critical Control Point: Maintain internal temperature <10°C to minimize 3,5-dibromination.

[3]

Reaction: Allow the mixture to warm to 20–25°C and stir for 8–10 hours.

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] Target <2%

starting material.

Workup: Pour the reaction mixture slowly into ice-cold water (1000 mL) with vigorous stirring.

A thick precipitate will form.

Isolation: Stir the slurry for 30 minutes. Filter the solid and wash the cake with water (

mL) to remove residual DMF and succinimide.

Drying: Dry the solid in a vacuum oven at 45°C.

Purification (Optional): If the color is dark brown, wash the solid with cold acetonitrile or

recrystallize from ethanol.

Expected Yield: 75–85% Appearance: Tan to light brown solid. Data: MS (ESI)
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: 187/189

.

Step 2: Nitration of the Brominated Intermediate
Objective: Synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine.

Reagents & Materials
Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%)

Reagent: Fuming Nitric Acid (

, >90%) or KNO3

Base: Ammonium Hydroxide (

) or 50% NaOH

Protocol
Solubilization: Charge a reactor with Conc.

(5 vol relative to substrate). Cool to 0–5°C.[5]

Addition of Substrate: Add 2-amino-5-bromo-4-methylpyridine (e.g., 20.0 g) portion-wise.

Note: The reaction is exothermic; ensure temp stays <15°C. The substrate may form a

sulfate salt slurry initially.

Nitration: Add Fuming

(1.2 eq) dropwise over 30 minutes, maintaining temperature at 0–5°C.

Mechanism Note: This often proceeds via an
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-nitro intermediate which rearranges to the

-nitro product upon warming.

Rearrangement/Completion: Allow the mixture to warm to room temperature (20–25°C) and

stir for 2–4 hours.

Optimization: If conversion is slow, heat gently to 40–50°C for 1 hour. Do not exceed 60°C

to prevent debromination or tar formation.

Quench: Pour the reaction mixture carefully onto crushed ice (500 g). The solution will be

strongly acidic.

Neutralization: Adjust pH to 8–9 using

(28%) or 50% NaOH solution. Keep the mixture cool (<20°C) during neutralization.

Observation: A bright yellow precipitate (the target nitro compound) will form.

Isolation: Filter the yellow solid. Wash copiously with water to remove inorganic salts.

Purification: Recrystallize from Ethanol or Methyl Ethyl Ketone (MEK) if necessary to remove

trace isomers.

Expected Yield: 55–65% Appearance: Yellow needles or powder. Data: MS (ESI)

: 232/234

.

Analytical Reference Data
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Compound
1H NMR (400 MHz,
DMSO-d6/CDCl3)

Mass Spec (ESI) Melting Point

Start (2-AMP)
7.9 (d), 6.4 (s), 6.3 (d),

5.8 (br s, NH2), 2.1 (s,

CH3)

109 93–95°C

Intermediate (5-Br)
8.08 (s, 1H, H-6), 6.41

(s, 1H, H-3), 4.5 (br s,

NH2), 2.28 (s, CH3)

187/189 148–151°C

Target (3-Nitro)
8.35 (s, 1H, H-6), 7.8

(br s, NH2), 2.45 (s,

CH3)

232/234 210–212°C

Note: In the target molecule, the H-3 proton is replaced by the Nitro group, and the H-5 proton

is replaced by Bromine. Only the H-6 proton remains on the ring.

Troubleshooting & Decision Logic
Use the following logic flow to address common synthesis failures.

Issue Detected

Step 1: Low Yield / Impurities Step 2: Isomer Mix / Tar

Problem: 3,5-Dibromo impurity > 5% Problem: Reaction Stalled Problem: Exotherm / Decomposition Problem: Low conversion to C-Nitro

Action: Reduce NBS to 0.95 eq
Maintain T < 5°C

Action: Check solvent dryness
DMF promotes reaction better than ACN

Action: Slow addition of HNO3
Ensure T < 5°C initially

Action: Nitramine rearrangement incomplete
Warm to 45°C for 1h
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Figure 2: Troubleshooting decision tree for synthesis optimization.

Safety & Handling
Pyridines: Aminopyridines can be toxic and are readily absorbed through the skin. Wear

appropriate PPE (gloves, goggles, lab coat).

Nitration: The nitration step involves strong oxidizers (

) and strong acids (

).[5] There is a risk of thermal runaway. Never add nitric acid rapidly to the organic substrate.

Halogenated Waste: All filtrates containing brominated species must be disposed of in

dedicated halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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